1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
Description
1-(4-Amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol (CAS: 1878343-83-9) is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 4-position, linked to a branched 3,3-dimethylbutan-2-ol chain. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, and steric hindrance from the dimethylbutanol moiety. Its synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole derivatives and substituted alcohols .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(4-aminopyrazol-1-yl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,3)8(13)6-12-5-7(10)4-11-12/h4-5,8,13H,6,10H2,1-3H3 |
InChI Key |
LUJZGCVZZXRCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN1C=C(C=N1)N)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring system is commonly synthesized via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds. The classical approach involves:
Condensation Reaction: Hydrazine hydrate reacts with a β-diketone such as acetylacetone (2,4-pentanedione) under acidic or basic conditions to form the pyrazole ring. This step is critical for establishing the core heterocycle.
Reaction Conditions: Typically, mild heating (around 80–100 °C) in solvents like ethanol or DMF facilitates ring closure with good yields.
This method is well-established and provides a versatile platform for further functionalization of the pyrazole ring.
Attachment of the 3,3-Dimethylbutan-2-ol Moiety
The final key step is the alkylation of the pyrazole nitrogen with the bulky 3,3-dimethylbutan-2-ol substituent:
Alkylation Reaction: The pyrazole bearing the amino substituent undergoes nucleophilic substitution with 3,3-dimethylbutan-2-ol or its activated derivative (e.g., halide or tosylate) in the presence of a base such as potassium carbonate or cesium carbonate.
Reaction Conditions: The alkylation is typically performed under reflux in polar aprotic solvents like acetonitrile or DMF to facilitate the nucleophilic attack on the alkylating agent.
Optimization: Industrial and lab-scale methods optimize reaction time, temperature, and reagent stoichiometry to maximize yield and purity. Catalysts or phase transfer agents may be employed to improve efficiency.
Alternative Synthetic Routes and Methodological Advances
Recent research has explored direct N-alkylation methods and one-pot syntheses of N-substituted pyrazoles using primary amines and diketones with hydroxylamine derivatives:
One-Pot Synthesis: Using O-(4-nitrobenzoyl)hydroxylamine and diketones in DMF at elevated temperatures (~85 °C) allows the direct formation of N-substituted pyrazoles, including those with bulky alkyl groups similar to 3,3-dimethylbutan-2-ol derivatives. This method yields moderate isolated product yields (around 40-45%) and tolerates various functional groups.
Alkylation with Bromides: Alkylation using bromomethyl derivatives under basic conditions (e.g., cesium carbonate in acetonitrile) has been demonstrated for related pyrazole systems, providing a pathway for introducing complex alkyl substituents.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Condensation | Hydrazine + 1,3-dicarbonyl (e.g., acetylacetone), EtOH or DMF, 80-100 °C | 70-90% | Classical method, robust |
| Nitro group introduction | Electrophilic nitration | Controlled nitration reagents, mild conditions | Variable | Requires careful control |
| Nitro reduction to amino | Reduction | H2/Pd-C or SnCl2/acid | 80-95% | Standard reduction methods |
| N-Alkylation with dimethylbutanol | Nucleophilic substitution | 3,3-Dimethylbutan-2-ol halide + base (K2CO3, Cs2CO3), reflux in DMF/ACN | 40-60% | Optimization improves yield |
| One-pot direct N-alkylation | One-pot synthesis | O-(4-nitrobenzoyl)hydroxylamine + diketone + amine, DMF, 85 °C | ~44% | Modern approach, moderate yields |
Research Discoveries and Optimization Insights
Electronic and Steric Effects: The efficiency of alkylation and pyrazole formation is sensitive to the steric bulk and electronic nature of substituents on the diketone and amine components. Bulky groups like tert-octyl or adamantyl analogs show varied yields, indicating steric hindrance impacts.
Solvent and Base Selection: Polar aprotic solvents such as DMF and acetonitrile combined with strong bases like cesium carbonate enhance alkylation efficiency. The presence of weak acids or water has minimal effect, but strong bases like DIPEA may decrease yields.
Scalability: Syntheses have been successfully scaled to multi-millimolar quantities maintaining consistent yields, demonstrating practical applicability for research and industrial production.
Purification: Chromatographic techniques (silica gel or alumina) and recrystallization are employed to achieve high purity, essential for subsequent biological or material applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-one.
Reduction: Formation of 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of amino-pyrazole alcohols. Below is a detailed comparison with analogs, emphasizing structural variations, synthesis, and properties.
Heterocyclic Core Modifications
- 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol (CAS: 1864098-52-1): Structural Difference: Replaces the pyrazole with a 1,2,4-triazole ring. Impact: Triazoles exhibit stronger hydrogen-bonding capacity and higher thermal stability due to additional nitrogen atoms. This may enhance solubility in polar solvents compared to pyrazole analogs . Synthesis: Similar coupling reactions but requires triazole precursors.
- 1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol (CAS: 1872743-55-9): Structural Difference: Bromine substitution at the triazole 5-position. The bromine atom may facilitate further functionalization (e.g., Suzuki coupling) but introduces toxicity risks (H301, H311, H331 hazards) .
Alcohol Chain Variations
- 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol (CAS: 1699277-27-4): Structural Difference: 3-Methylbutanol chain instead of 3,3-dimethylbutanol. Impact: Reduced steric hindrance may improve reaction kinetics in synthesis. Lower boiling point compared to the dimethyl analog due to decreased branching .
- 3,3-Dimethylbutan-2-ol (Pinacolyl alcohol, CAS: 464-07-3): Structural Difference: Lacks the pyrazole-amino moiety. Impact: Simpler structure results in higher volatility (lower molecular weight, 116.18 g/mol) and use as a solvent or intermediate.
Substituent Modifications on the Pyrazole Ring
- 1-((4-Methoxyphenyl)amino)-3,3-dimethylbutan-2-ol: Structural Difference: Replaces the pyrazole ring with a 4-methoxyphenylamino group. However, loss of the heterocycle reduces hydrogen-bonding interactions critical for receptor binding .
- MK13 (1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea): Structural Difference: Urea linkage instead of an amino group. Impact: Urea groups improve metabolic stability and binding affinity in medicinal chemistry applications, as seen in kinase inhibitors .
Biological Activity
1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is with a molecular weight of approximately 195.26 g/mol. The structure features a pyrazole ring, which is known for its role in various biological activities.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. A study indicated that compounds containing the pyrazole nucleus demonstrated significant activity against various bacterial strains, including E. coli and S. aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol | E. coli | 15 | |
| 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol | S. aureus | 18 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A comparative study highlighted that at a concentration of 10 µM, the compound inhibited TNF-α by up to 85%, showcasing its potential as an anti-inflammatory agent .
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol | TNF-α: 85% | 10 | |
| Dexamethasone (Standard) | TNF-α: 76% | 1 |
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and microbial resistance. The pyrazole moiety is known to interact with enzymes and receptors that play critical roles in inflammatory responses.
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in treating various conditions:
- Anti-cancer Activity : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. One derivative showed promising results with an IC50 value significantly lower than the standard chemotherapeutic agents .
- Neuroprotective Effects : Another study explored the neuroprotective potential of pyrazole derivatives against oxidative stress-induced neuronal damage, demonstrating significant protective effects in vitro .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : React 3,3-dimethylbutan-2-ol derivatives with substituted pyrazoles under nucleophilic substitution conditions.
- Step 2 : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates and reduce side reactions.
- Step 3 : Use column chromatography or recrystallization for purification .
- Characterization : Validate structure via H/C NMR and High-Resolution Mass Spectrometry (HRMS) to confirm regioselectivity and purity .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodology :
- Approach 1 : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to identify stereochemical ambiguities.
- Approach 2 : Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton environments, particularly around the pyrazole and dimethylbutanol moieties .
Q. What analytical methods are recommended for purity assessment in preclinical studies?
- Methodology :
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) for baseline separation of impurities.
- Mass Spectrometry : Use LC-MS to detect trace degradation products (<0.1% threshold) .
Advanced Research Questions
Q. How does the stereochemistry of the 3,3-dimethylbutan-2-ol group affect biological activity in target binding assays?
- Methodology :
- Step 1 : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived ligands) and isolate using chiral HPLC.
- Step 2 : Perform molecular docking studies with target proteins (e.g., kinases) to predict binding affinities.
- Step 3 : Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies mitigate instability of the 4-amino-pyrazole moiety under physiological conditions?
- Methodology :
- Approach 1 : Introduce electron-withdrawing groups (e.g., -CF) at the pyrazole C5 position to reduce oxidative degradation.
- Approach 2 : Formulate the compound as a prodrug (e.g., ester derivatives) to enhance metabolic stability .
Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?
- Methodology :
- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables, such as solvent effects (DMSO vs. ethanol) or impurity thresholds .
Q. What computational models predict the compound’s pharmacokinetic properties (e.g., logP, CYP450 inhibition)?
- Methodology :
- In Silico Tools : Apply QSAR models (e.g., SwissADME) to estimate logP and blood-brain barrier permeability.
- CYP450 Screening : Use human liver microsomes with LC-MS/MS to quantify metabolite formation rates .
Research Gaps and Future Directions
- Gap 1 : Limited data on long-term stability under accelerated storage conditions (40°C/75% RH).
- Gap 2 : Mechanistic studies on off-target effects (e.g., hERG channel binding) are needed for safety profiling.
- Future Work : Explore hybrid derivatives (e.g., coupling with triazoles) to enhance antimicrobial or anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
